molecular formula C7H8OS B087076 2-(Methylthio)phenol CAS No. 1073-29-6

2-(Methylthio)phenol

Cat. No. B087076
CAS RN: 1073-29-6
M. Wt: 140.2 g/mol
InChI Key: SOOARYARZPXNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04792633

Procedure details

Phenol (4.0 g, 0.043 moles), para-(methylthio)phenol (6.0 g, 0.043 moles), and catalyst (2.0 g, Examples 32 and 33 in Table below) were combined and heated under nitrogen for the times and at the temperatures indicated. The mixtures were cooled to room temperature and filtered. The solid catalyst was washed several times with ether. The filtrate and ether washings were combined, and volatiles were removed on a rotary flash evaporator. GC analysis indicated the presence of phenol, ortho-(methylthio)phenol, para-(methylthio)phenol, and di-(methylthio)phenols. Yields of ortho-(methylthio)phenol are given in the Table below.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][S:9]C1C=CC(O)=CC=1>>[CH3:8][S:9][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated under nitrogen for the times and at the temperatures
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid catalyst was washed several times with ether
CUSTOM
Type
CUSTOM
Details
volatiles were removed on a rotary flash evaporator

Outcomes

Product
Name
Type
product
Smiles
CSC1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.